ginsenoside Rk1

Descripción

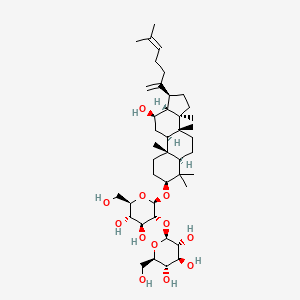

Structure

2D Structure

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDWBAISZWOAHD-MHOSXIPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Ginsenoside Rk1 from Panax ginseng

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating the rare ginsenoside Rk1 from Panax ginseng. This compound, a minor ginsenoside primarily found in heat-processed ginseng, has garnered significant attention for its potent anti-inflammatory, anti-cancer, and neuroprotective activities.[1] Unlike major ginsenosides, Rk1 is not abundant in fresh or white ginseng but is formed through the dehydration and deglycosylation of protopanaxadiol-type saponins during high-temperature processing.[2][3] This guide details the critical steps from the preparation of the starting material to the final purification of Rk1.

Generation of Rk1-Rich Starting Material: Black Ginseng Preparation

The initial and most critical step is the thermal processing of raw ginseng to convert major ginsenosides (e.g., Rb1, Rc, Rb2) into less polar, more bioactive compounds like Rk1, Rg3, and Rg5.[4] Black ginseng, produced through repeated steaming and drying, is a particularly rich source of these ginsenosides.[5]

Experimental Protocol: Preparation of Black Ginseng

This protocol is adapted from methods designed to maximize the formation of rare ginsenosides.[4]

-

Raw Material : Use high-quality, fresh, or dried white Panax ginseng roots.

-

Steaming : Place the ginseng roots in a hermetically sealed container or autoclave. Steam the roots at 98-120°C. The duration of steaming is a critical parameter; a cumulative time of 60-75 hours, often broken into multiple cycles (e.g., 30 hours followed by another 30-45 hours), has been shown to generate significant quantities of Rk1.[4]

-

Drying : After each steaming cycle, dry the ginseng roots in a hot air dryer at 50-60°C until the moisture content is below 15%.

-

Repetition : The process of steaming and drying can be repeated multiple times (e.g., up to nine cycles) to progressively increase the concentration of Rk1 and other rare ginsenosides.

-

Final Product : The resulting product, known as black ginseng, will be dark, hardened, and enriched with this compound. This material serves as the starting point for extraction.

Extraction of Crude Saponins from Black Ginseng

Once the Rk1-rich black ginseng is prepared, the next step is to extract the crude saponin fraction. Optimized extraction conditions are crucial for maximizing the yield of Rk1 while minimizing its degradation.

Experimental Protocol: Optimized Aqueous Extraction

Studies have shown that a short-duration, high-temperature aqueous extraction is optimal for recovering Rk1 from black ginseng.[6][7]

-

Milling : Grind the prepared black ginseng into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

Extraction : Suspend the black ginseng powder in 20 volumes of deionized water. Heat the suspension to 100°C and maintain for 0.5 hours with continuous stirring.[6][7] Longer extraction times can lead to the degradation of Rk1.[6]

-

Filtration : Filter the hot mixture through a filter press or by vacuum filtration to separate the aqueous extract from the solid residue.

-

Re-extraction : Repeat the extraction process on the residue one more time under the same conditions to ensure complete recovery.

-

Concentration : Combine the aqueous extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature of 60°C.

-

Lyophilization : Lyophilize the concentrated extract to obtain a dry crude extract powder, which is stable for storage at 4°C.[2]

Data Presentation: Extraction Yields

The choice of extraction time significantly impacts the recovery of this compound. The following table summarizes findings from studies optimizing extraction from black ginseng.

| Extraction Time (at 100°C) | Relative Yield of Rk1 | Relative Yield of Rg5 | Relative Yield of Rg3 (20S) |

| 0.5 hours | High | High | ~1.79% |

| 1 hour | Decreased | Decreased | Decreased |

| 3 hours | Increased from 1 hr | Increased from 1 hr | Increased from 1 hr |

| 6 hours | High | High | High |

| >6 hours | Degradation Observed | Degradation Observed | Degradation Observed |

| Source: Adapted from Kwon et al., 2017.[2][6] Note: This table illustrates the trend; absolute yields vary based on the specific batch of black ginseng. |

Purification of this compound

The crude extract contains a complex mixture of ginsenosides. A multi-step chromatographic process is required to isolate Rk1 to a high degree of purity.

Logical Workflow for Rk1 Isolation

The general strategy involves an initial fractionation to enrich the saponin content, followed by one or more high-resolution chromatographic steps to separate the isomeric and closely related ginsenosides.

Caption: A multi-step workflow for the purification of this compound.

Experimental Protocol: Fractionation and Chromatography

-

Solvent Partitioning :

-

Dissolve the dried crude extract in water.

-

Perform liquid-liquid extraction with an equal volume of water-saturated n-butanol (repeated 3 times).[2]

-

Combine the n-butanol layers and evaporate the solvent in vacuo. The resulting residue is the crude saponin fraction.

-

-

Column Chromatography (CC) :

-

Stationary Phase : Reversed-phase silica gel (e.g., RP-18, 40-63 µm).

-

Procedure : Slurry pack the RP-18 silica gel into a glass column. Dissolve the crude saponin fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Mobile Phase : Elute the column with a step or gradient system of increasing methanol or acetonitrile in water (e.g., starting from 50% acetonitrile in water and increasing to 100%).[8]

-

Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing Rk1. Pool the Rk1-enriched fractions.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

This is the final and most crucial step for isolating Rk1 from its isomers, particularly Rg5.[8][9]

-

Column : Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm).[9]

-

Mobile Phase : An isocratic system of acetonitrile and water is often effective. A typical ratio is around 45:55 (Acetonitrile:Water) or 52.5:47.5.[8] The exact ratio must be optimized based on analytical HPLC results.

-

Flow Rate : Typically 10-20 mL/min, depending on the column dimensions.

-

Detection : UV detector set to 203 nm.

-

Injection : Dissolve the Rk1-enriched fraction from the previous step in the mobile phase and inject it onto the column. Multiple injections may be necessary depending on the amount of material.

-

Collection : Collect the peak corresponding to the retention time of the this compound standard.

-

Post-Purification : Evaporate the solvent from the collected fraction and lyophilize to obtain pure Rk1 as a white amorphous powder.

-

Analytical Validation

The purity and identity of the isolated compound must be confirmed.

Experimental Protocol: Analytical UPLC/HPLC

-

System : Ultra-Performance Liquid Chromatography (UPLC) or HPLC system with a PDA or UV detector.

-

Column : Analytical C18 column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[10]

-

Mobile Phase : Gradient elution is typically used for analyzing a mixture of ginsenosides. A common system is a gradient of water (A) and acetonitrile (B), both often containing a small amount of formic or phosphoric acid (0.1%) to improve peak shape.[10]

-

Detection : UV at 203 nm.

-

Validation : Run a sample of the isolated compound and compare its retention time and UV spectrum with a certified this compound standard. Purity is determined by the peak area percentage. The identity should be further confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Biological Activity and Signaling Pathway

This compound exerts its biological effects by modulating key cellular signaling pathways. Its anti-inflammatory and anti-cancer properties are often linked to the inhibition of the NF-κB pathway and induction of apoptosis.[11][12]

Anti-Inflammatory Signaling Pathway of this compound

This compound has been shown to inhibit the inflammatory response induced by agents like TNF-α. It acts by suppressing the activation of the NF-κB signaling pathway.[12][13]

Caption: Rk1 inhibits TNF-α-induced inflammation via the PI3K/AKT/NF-κB pathway.[13]

Apoptosis Induction Pathway in Cancer Cells

In cancer cells, this compound can induce apoptosis through both extrinsic and intrinsic pathways.[14][15][16] A key mechanism involves the activation of caspases, which are the executioners of apoptosis.

Caption: Rk1 induces apoptosis via caspase-8, -9, and -3 activation.[11][14][15]

References

- 1. Extraction, preparation, pharmacological activities, and potential applications of ginsenosides Rk1 and Rg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Black Ginseng and Its Saponins: Preparation, Phytochemistry and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimal Conditions for Extracting the Ginsenosides Rg3, Rg5, and Rk1 from Black Ginseng [pubs.sciepub.com]

- 7. sciepub.com [sciepub.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory effects of ginsenosides Rg5 , Rz1 , and Rk1 : inhibition of TNF-α-induced NF-κB, COX-2, and iNOS transcriptional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Prevents UVB Irradiation-Mediated Oxidative Stress, Inflammatory Response, and Collagen Degradation via the PI3K/AKT/NF-κB Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-tumor Activity of the this compound in Human Hepatocellular Carcinoma Cells through Inhibition of Telomerase Activity and Induction of Apoptosis [jstage.jst.go.jp]

- 15. This compound Induces Apoptosis in Neuroblastoma Cells Through Loss of Mitochondrial Membrane Potential and Activation of Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits cell proliferation and promotes apoptosis in lung squamous cell carcinoma by calcium signaling pathway - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05037J [pubs.rsc.org]

The Chemical Synthesis of Ginsenoside Rk1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rk1, a rare protopanaxadiol-type saponin, has garnered significant interest within the scientific community for its pronounced biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. Unlike major ginsenosides, Rk1 is typically found in trace amounts in raw ginseng but can be enriched through specific processing methods. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, focusing on a detailed, replicable experimental protocol for its preparation from the more abundant ginsenoside Rg3 via acid-catalyzed dehydration. This document also outlines alternative synthesis strategies, purification methodologies, and detailed analytical data for the characterization of the final product. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics based on rare ginsenosides.

Introduction

Ginsenosides, the primary active components of ginseng, are a diverse group of steroidal saponins. While major ginsenosides such as Rb1 and Rg1 are abundant, many of the more potent biological activities are attributed to rare ginsenosides that are formed during the processing of raw ginseng.[1] this compound is a prime example, created through the heat-induced transformation of other ginsenosides.[1] Its enhanced bioavailability and distinct pharmacological profile make it a compelling candidate for drug development.[1]

This guide focuses on the chemical synthesis of this compound, providing detailed methodologies to facilitate its production in a laboratory setting.

Synthesis of this compound via Acid-Catalyzed Dehydration of Ginsenoside Rg3

The most direct and well-documented method for the chemical synthesis of this compound is the acid-catalyzed dehydration of ginsenoside Rg3. This process involves the removal of a hydroxyl group at the C-20 position of the dammarane skeleton, leading to the formation of a double bond.[2]

Experimental Protocol

This protocol is adapted from a method utilizing formic acid to induce the dehydration of ginsenoside Rg3.[2]

Materials:

-

Ginsenoside Rg3 (starting material)

-

Formic acid (HCOOH)

-

Deionized water

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Equipment:

-

Reaction vessel with a reflux condenser

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

-

HPLC system for purity analysis

-

NMR spectrometer and Mass Spectrometer for structural elucidation

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 100 mg of ginsenoside Rg3 in a 0.01% aqueous solution of formic acid.

-

Heating and Reflux: Heat the reaction mixture to 120°C and maintain it under reflux for 4 hours.[2] Monitor the reaction progress by TLC using a mobile phase of chloroform:methanol:water (7:3:0.5, v/v/v).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a suitable base (e.g., a saturated solution of sodium bicarbonate) and then extract the products with water-saturated n-butanol.

-

Purification by Column Chromatography:

-

Concentrate the n-butanol extract under reduced pressure to obtain the crude product.

-

Prepare a silica gel column packed in a suitable solvent system, such as a gradient of chloroform and methanol.

-

Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a step-wise or linear gradient of increasing methanol concentration.

-

Collect fractions and monitor them by TLC. Combine the fractions containing the purified this compound.

-

-

Final Product Isolation: Evaporate the solvent from the combined fractions using a rotary evaporator to yield purified this compound.

-

Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR spectroscopy.[3]

Quantitative Data

The following table summarizes the quantitative data for the acid-catalyzed synthesis of this compound from ginsenoside Rg3.[2]

| Parameter | Value |

| Starting Material | Ginsenoside Rg3 |

| Amount of Starting Material | 100 mg |

| Catalyst | 0.01% Formic Acid |

| Reaction Temperature | 120°C |

| Reaction Time | 4 hours |

| Yield of this compound | 7.4 mg |

| Yield of Ginsenoside Rg5 (isomer) | 15.1 mg |

Alternative Synthesis Method: FeCl₃ Catalysis from Ginsenoside Rb1

An alternative approach involves the use of ferric chloride (FeCl₃) to catalyze the conversion of the more abundant ginsenoside Rb1 into several minor ginsenosides, including Rk1.[4][5]

Experimental Protocol Outline

-

Reaction: A 1% solution of ginsenoside Rb1 in 35% ethanol is reacted with 0.65 M FeCl₃ at 40°C for 12 hours.[4]

-

Workup: The reaction mixture is diluted with water and extracted with water-saturated n-butanol. The organic layer is washed with water and then dried by vacuum distillation.[4]

-

Purification: The resulting mixture is separated by silica gel column chromatography to isolate the fraction containing ginsenosides Rk1 and Rg5.[5]

Quantitative Data

The following table presents the yields from the FeCl₃-catalyzed conversion of ginsenoside Rb1.[5]

| Parameter | Value |

| Starting Material | Ginsenoside Rb1 |

| Amount of Starting Material | 34 g |

| Catalyst | 0.65 M FeCl₃ |

| Reaction Temperature | 40°C |

| Reaction Time | 12 hours |

| Yield of Rk1 and Rg5 mixture | 3.3 g |

| Yield of 20(S)-Rg3 and 20(R)-Rg3 mixture | 8.7 g |

Characterization of Synthetic this compound

Accurate characterization of the synthesized this compound is crucial. The following table provides the key 1H-NMR and 13C-NMR spectral data for this compound, as reported in the literature.[3]

| Position | 13C-NMR (ppm) | 1H-NMR (ppm) |

| Aglycone | ||

| 1 | 39.0 | 0.93, 1.60 |

| 2 | 28.1 | 1.83 |

| 3 | 88.8 | 3.27 |

| 4 | 39.4 | - |

| 5 | 56.2 | 0.82 |

| 6 | 77.9 | 4.23 |

| 7 | 49.3 | 1.57, 1.93 |

| 8 | 40.8 | 1.64 |

| 9 | 51.5 | 1.48 |

| 10 | 36.9 | - |

| 11 | 31.8 | 1.54, 1.98 |

| 12 | 70.8 | 3.42 |

| 13 | 49.0 | 2.25 |

| 14 | 51.5 | - |

| 15 | 31.2 | 1.42, 1.76 |

| 16 | 26.5 | 1.63, 2.29 |

| 17 | 54.7 | 2.17 |

| 18 | 16.0 | 0.93 |

| 19 | 15.7 | 0.98 |

| 20 | 148.9 | - |

| 21 | 110.1 | 4.88, 4.93 |

| 22 | 35.8 | 2.31, 2.45 |

| 23 | 22.8 | 1.63 |

| 24 | 125.9 | 5.14 |

| 25 | 131.3 | - |

| 26 | 25.7 | 1.68 |

| 27 | 17.7 | 1.60 |

| 28 | 28.1 | 1.25 |

| 29 | 16.7 | 0.96 |

| 30 | 17.3 | 0.80 |

| Glc (C-3) | ||

| 1' | 105.0 | 4.54 |

| 2' | 77.4 | 3.43 |

| 3' | 78.0 | 3.55 |

| 4' | 71.5 | 3.39 |

| 5' | 77.9 | 3.42 |

| 6' | 62.7 | 3.73, 3.92 |

| Glc (C-6) | ||

| 1'' | 98.2 | 5.06 |

| 2'' | 75.3 | 3.68 |

| 3'' | 78.2 | 3.63 |

| 4'' | 71.9 | 3.50 |

| 5'' | 77.8 | 3.49 |

| 6'' | 63.0 | 3.79, 3.96 |

Note: NMR data is typically recorded in pyridine-d5 or methanol-d4. The specific solvent can cause slight variations in chemical shifts.

Visualized Workflows and Pathways

Synthesis Pathway of this compound from Rg3

Caption: Acid-catalyzed synthesis of this compound and Rg5 from Rg3.

General Experimental Workflow for Rk1 Synthesis and Purification

Caption: Workflow for this compound synthesis and purification.

Conclusion

This technical guide provides a detailed framework for the chemical synthesis of this compound, a pharmacologically significant rare ginsenoside. The acid-catalyzed dehydration of ginsenoside Rg3 is presented as a primary, reproducible method, complete with a step-by-step protocol and quantitative data. An alternative synthesis route from ginsenoside Rb1 is also discussed. The inclusion of detailed analytical data and visualized workflows aims to equip researchers and drug development professionals with the necessary information to produce and characterize this compound for further investigation and potential therapeutic applications. The methodologies described herein offer a viable pathway to accessing this promising natural product derivative in quantities sufficient for comprehensive preclinical and clinical evaluation.

References

- 1. This compound bioactivity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid preparation of rare ginsenosides by acid transformation and their structure-activity relationships against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Conversion of Ginsenoside Rb1 into Six Types of Highly Bioactive Ginsenoside Rg3 and Its Derivatives by FeCl3 Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Ginsenoside Rk1 via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of ginsenoside Rk1, a rare and pharmacologically significant compound derived from processed ginseng. Through a detailed exploration of experimental protocols and a thorough presentation of Nuclear Magnetic Resonance (NMR) spectroscopic data, this document serves as a core resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a protopanaxadiol (PPD)-type ginsenoside that is not naturally present in raw ginseng but is formed during processing at high temperatures, such as steaming.[1] This thermal transformation leads to the generation of less polar ginsenosides, including Rk1 and its isomer Rg5, which exhibit enhanced bioavailability and potent biological activities.[2] The unique structural features of Rk1, particularly the double bond in the side chain, are crucial for its pharmacological effects, which include anti-inflammatory, anti-cancer, and neuroprotective properties.[1][3] Accurate structural determination is therefore paramount for understanding its mechanism of action and for the development of Rk1 as a potential therapeutic agent. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such complex natural products.

Experimental Protocols

The structural elucidation of this compound involves a multi-step process encompassing extraction, isolation, purification, and subsequent analysis by NMR spectroscopy.

Extraction and Isolation of this compound

The initial step involves the extraction of ginsenosides from processed ginseng, typically black or red ginseng, where Rk1 is more abundant.[4]

Protocol for Extraction and Fractionation:

-

Sample Preparation: Dried and powdered processed ginseng roots are subjected to extraction.

-

Extraction: The powdered ginseng is typically extracted with aqueous methanol or ethanol at elevated temperatures.[5] A common method involves refluxing the material with 80-90% methanol.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[5] The ginsenoside fraction, including Rk1, is concentrated in the n-butanol layer.

-

Crude Saponin Fraction: The n-butanol fraction is evaporated to dryness to obtain a crude saponin mixture.

Purification of this compound

The crude saponin fraction is a complex mixture of various ginsenosides, necessitating further purification to isolate Rk1.

Protocol for Purification:

-

Column Chromatography: The crude saponin mixture is subjected to repeated column chromatography.[6]

-

Silica Gel Chromatography: The mixture is first separated on a silica gel column using a chloroform-methanol-water solvent system.

-

Reversed-Phase Chromatography: Further purification is achieved using reversed-phase (RP-18) column chromatography with a methanol-water or acetonitrile-water gradient.[6]

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often performed using preparative HPLC with a C18 column and a methanol-water or acetonitrile-water mobile phase.[6] The purity of the isolated compound is then verified by analytical HPLC.

NMR Spectroscopic Analysis

The purified this compound is then subjected to a suite of NMR experiments to determine its structure.

Protocol for NMR Analysis:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically pyridine-d₅, which is commonly used for ginsenoside analysis.

-

NMR Experiments: A series of one-dimensional (1D) and two-dimensional (2D) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).[6]

-

1D NMR: ¹H NMR and ¹³C NMR spectra are recorded to identify the proton and carbon environments, respectively.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for connecting different structural fragments.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.

-

-

NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound in pyridine-d₅.

¹³C NMR Data

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 39.1 | 18 | 16.3 |

| 2 | 28.1 | 19 | 17.2 |

| 3 | 88.8 | 20 | 150.0 |

| 4 | 39.7 | 21 | 110.1 |

| 5 | 56.4 | 22 | 35.9 |

| 6 | 18.5 | 23 | 23.1 |

| 7 | 35.2 | 24 | 126.3 |

| 8 | 40.1 | 25 | 131.0 |

| 9 | 50.3 | 26 | 25.8 |

| 10 | 37.1 | 27 | 17.7 |

| 11 | 31.8 | 28 | 28.3 |

| 12 | 70.8 | 29 | 16.9 |

| 13 | 49.3 | 30 | 17.5 |

| 14 | 51.5 | Glc (C-3) | |

| 15 | 31.5 | 1' | 105.5 |

| 16 | 26.8 | 2' | 83.8 |

| 17 | 54.8 | 3' | 78.2 |

| 4' | 71.7 | ||

| 5' | 77.9 | ||

| 6' | 62.9 | ||

| Glc (C-2') | |||

| 1'' | 106.6 | ||

| 2'' | 77.4 | ||

| 3'' | 78.6 | ||

| 4'' | 71.8 | ||

| 5'' | 78.1 | ||

| 6'' | 63.0 |

Data compiled from literature.[6]

¹H NMR Data

Visualizing the Process and Structure

Graphviz diagrams are provided below to illustrate the workflow of structural elucidation and the final chemical structure of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of chromatographic separation techniques and advanced NMR spectroscopy. The detailed experimental protocols and comprehensive NMR data presented in this guide provide a foundational resource for the identification and characterization of this and other rare ginsenosides. An unambiguous understanding of the molecular architecture of this compound is essential for advancing research into its therapeutic potential and for the development of novel pharmaceuticals.

References

- 1. This compound bioactivity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction, preparation, pharmacological activities, and potential applications of ginsenosides Rk1 and Rg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound protects human melanocytes from H2O2-induced oxidative injury via regulation of the PI3K/AKT/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciepub.com [sciepub.com]

- 5. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside Rk1: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rk1, a rare saponin derived from heat-processed ginseng, has emerged as a promising natural compound with potent anti-cancer activities across a spectrum of malignancies.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-neoplastic effects of this compound. It consolidates current research on its role in inducing apoptosis, cell cycle arrest, and inhibiting metastasis and angiogenesis in cancer cells. Key signaling pathways, including the calcium signaling pathway, ROS/PI3K/Akt, MAPK/NF-κB, and AMPK/mTOR pathways, are elucidated with detailed diagrams. Furthermore, this document summarizes quantitative data on the efficacy of Rk1 and provides an overview of essential experimental protocols for its investigation. This guide is intended to serve as a comprehensive resource for researchers and professionals in oncology drug discovery and development.

Introduction

Ginseng has a long-standing history in traditional medicine, and its bioactive constituents, ginsenosides, are the subject of extensive scientific investigation for their therapeutic potential.[2][4] this compound is a less polar ginsenoside that is more readily absorbed and exhibits enhanced biological activity compared to its parent compounds.[5] Accumulating evidence highlights the significant anti-tumor effects of Rk1 in various cancers, including lung, liver, breast, gastric, and cervical cancer, as well as neuroblastoma and melanoma.[1][2][6][7][8][9][10] This document details the multifaceted mechanisms by which this compound exerts its anti-cancer effects.

Core Mechanisms of Action

This compound combats cancer through several interconnected mechanisms:

-

Induction of Apoptosis: Rk1 triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[6]

-

Cell Cycle Arrest: It halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[1][7][9]

-

Anti-Metastatic Activity: Rk1 inhibits the migration and invasion of cancer cells, key processes in metastasis.[6][11]

-

Anti-Angiogenic Effects: It is suggested to interfere with the formation of new blood vessels that supply tumors.[2][6]

Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through the modulation of several critical signaling pathways.

Calcium Signaling Pathway in Lung Squamous Cell Carcinoma

In lung squamous cell carcinoma, this compound induces endoplasmic reticulum (ER) stress, leading to an increase in intracellular calcium levels. This calcium overload activates calpain, which in turn cleaves and activates caspases, ultimately leading to apoptosis.[1][3][12]

ROS/PI3K/Akt Pathway in Triple-Negative Breast Cancer

In triple-negative breast cancer cells, this compound triggers the generation of reactive oxygen species (ROS), which inhibits the PI3K/Akt signaling pathway.[13] This inhibition leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, culminating in apoptosis.

MAPK/NF-κB Pathway in Liver and Lung Cancer

This compound has been shown to inhibit the MAPK and NF-κB signaling pathways in liver cancer cells.[8] In lung adenocarcinoma, Rk1 blocks the NF-κB signaling pathway, which not only induces apoptosis but also downregulates the expression of PD-L1, suggesting a potential role in enhancing anti-tumor immunity.[14]

AMPK/mTOR Pathway in Gastric Cancer

In gastric cancer cells, this compound activates the AMPK/mTOR pathway.[10][11] Activation of AMPK and subsequent inhibition of mTOR signaling leads to decreased cell proliferation and enhanced chemosensitivity.[10][11]

References

- 1. This compound inhibits cell proliferation and promotes apoptosis in lung squamous cell carcinoma by calcium signaling pathway - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05037J [pubs.rsc.org]

- 2. This compound bioactivity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits cell proliferation and promotes apoptosis in lung squamous cell carcinoma by calcium signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction, preparation, pharmacological activities, and potential applications of ginsenosides Rk1 and Rg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound induces cell cycle arrest and apoptosis in MDA-MB-231 triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anti-Tumor Effect and Underlying Apoptotic Mechanism of this compound and Rg5 in Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits HeLa cell proliferation through an endoplasmic reticulum signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Enhances Chemosensitivity of Gastric Cancer Through Activating the AMPK/mTOR Pathway | Semantic Scholar [semanticscholar.org]

- 11. This compound Enhances Chemosensitivity of Gastric Cancer Through Activating the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound induces apoptosis and downregulates the expression of PD-L1 by targeting the NF-κB pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Pathways of Ginsenoside Rk1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rk1, a rare protopanaxadiol saponin formed during the high-temperature processing of ginseng, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, neuroprotective, and potent anti-inflammatory effects.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory properties of this compound. It details the core signaling pathways modulated by Rk1, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and presents visual diagrams of the molecular interactions and workflows to support further research and development.

Core Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (Jak/STAT), and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) pathways. These pathways are central to the production of pro-inflammatory mediators, and their inhibition by Rk1 forms the basis of its therapeutic potential.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been consistently shown to be a potent inhibitor of this pathway.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate transcription.

This compound intervenes by preventing the phosphorylation of key upstream kinases, which in turn blocks IκBα degradation.[2] This action effectively traps NF-κB in the cytoplasm, preventing the expression of its target genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like TNF-α, interleukin-1β (IL-1β), and IL-6.[5][6][7]

References

- 1. This compound induces apoptosis and downregulates the expression of PD-L1 by targeting the NF-κB pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound Ameliorates ER Stress-Induced Apoptosis through Directly Activating IGF-1R in Mouse Pancreatic [Formula: see text]-Cells and Diabetic Pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound bioactivity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of ginsenosides Rg5 , Rz1 , and Rk1 : inhibition of TNF-α-induced NF-κB, COX-2, and iNOS transcriptional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound suppresses pro-inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells by inhibiting the Jak2/Stat3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Bioactivity of Ginsenoside Rk1: A Technical Guide

Introduction

Ginsenoside Rk1, a rare ginsenoside produced through the high-temperature processing of ginseng, has emerged as a compound of significant interest in pharmacological research.[1][2] Initial in vitro and in vivo studies have revealed a broad spectrum of bioactivities, including potent anti-tumor, anti-inflammatory, and neuroprotective effects.[1][3] This technical guide provides an in-depth overview of the foundational research on this compound's bioactivity, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further investigation and drug development.

Anti-Cancer Bioactivity

This compound has demonstrated significant anti-cancer effects across a variety of cancer cell lines, including liver, lung, breast, and neuroblastoma.[2][3] Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[4][5]

Quantitative Data on Anti-Cancer Effects

| Cell Line | Cancer Type | Bioactivity Metric | Concentration | Result | Reference |

| HepG2 | Hepatocellular Carcinoma | IC50 | 41.5 µM | - | [6] |

| Hep3B | Hepatocellular Carcinoma | IC50 | 30.8 µM | - | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | 40 µM | 75.52 ± 2.51% of control | [4] |

| 80 µM | 52.72 ± 2.54% of control | [4] | |||

| 120 µM | 17.41 ± 2.94% of control | [4] | |||

| 160 µM | 12.63 ± 3.24% of control | [4] | |||

| SK-N-BE(2) | Neuroblastoma | Apoptotic Cells | 10 µM | 17.35% | [7] |

| 20 µM | 26.13% | [7] | |||

| 30 µM | 43.7% | [7] | |||

| SK-MES-1 & H226 | Lung Squamous Cell Carcinoma | Cell Viability | 50-200 µM | Dose-dependent inhibition | [8] |

| A549 & PC9 | Lung Adenocarcinoma | Cell Proliferation | Not specified | Suppression | [5] |

| HeLa | Cervical Cancer | Apoptosis Rate | Not specified | 4.28 ± 0.47% to 12.39 ± 0.99% | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay) [8][10]

-

Seed cells (e.g., SK-MES-1, H226) into 96-well plates at a density of 1 × 10⁴ cells per well and culture for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 150, 200 µM) for 24 or 48 hours.

-

Discard the supernatant and add a mixture of 50 µL of MTT solution (5 mg/mL in PBS) and 100 µL of fresh medium to each well.

-

Incubate for 2 to 4 hours.

-

Add 150 µL of DMSO to each well and shake for 10 minutes to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry) [7][10]

-

Plate cells (e.g., SK-N-BE(2), SK-MES-1, H226) in 6-well plates at a density of 2 × 10⁵ cells per mL and treat with different concentrations of this compound (e.g., 0, 10, 20, 30 µM or 0, 50, 100, 150 µM) for 24 hours.

-

Collect the cells and resuspend them in binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubate for 30 minutes in the dark at 37°C.

-

Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.

-

Lyse treated and untreated cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspases, PARP, NF-κB) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-cancer effects by modulating several key signaling pathways. In lung adenocarcinoma, it induces apoptosis by inhibiting the NF-κB signaling pathway.[5] In hepatocellular carcinoma, it has been shown to inhibit telomerase activity and induce apoptosis through the activation of caspases-8 and -3.[13][14] Furthermore, in lung squamous cell carcinoma, Rk1 triggers apoptosis via a calcium signaling pathway involving endoplasmic reticulum stress and the activation of calpain and caspases.[8]

Caption: Key signaling pathways modulated by this compound in its anti-cancer activity.

Anti-Inflammatory Bioactivity

This compound exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators.[15] Studies have shown its ability to inhibit the activation of key inflammatory signaling pathways such as Jak2/Stat3 and NF-κB.[4][15]

Quantitative Data on Anti-Inflammatory Effects

| Cell Line | Stimulant | Mediator | Rk1 Concentration | Inhibition | Reference |

| RAW264.7 | LPS (1 µg/mL) | NO, IL-6, IL-1β, TNF-α, MCP-1 | 10, 20, 40 µM | Dose-dependent | [15] |

| RAW264.7 | LPS | JAK2 Phosphorylation | 10, 20, 40 µM | Dose-dependent | [4] |

| RAW264.7 | LPS | STAT3 Phosphorylation | 10, 20, 40 µM | Dose-dependent | [4] |

| - | TNF-α | NF-κB Expression | IC50: 0.75 µM | - | [16] |

Experimental Protocol

Measurement of Inflammatory Mediators in Macrophages [15]

-

Culture RAW264.7 macrophages and pre-treat with this compound (10, 20, and 40 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide (NO) using the Griess reagent.

-

Quantify the levels of IL-6, IL-1β, and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the expression of inflammatory genes by RT-PCR.

Signaling Pathways in Anti-Inflammatory Activity

Caption: Inhibition of pro-inflammatory pathways by this compound in LPS-stimulated macrophages.

Neuroprotective Bioactivity

Initial studies suggest that this compound possesses neuroprotective properties, with potential applications in neurodegenerative diseases like Alzheimer's disease.[11] It has been shown to improve cognitive deficits and mitigate pathological features by modulating the AMPK/Nrf2 signaling pathway.[11]

Experimental Models and Findings

-

In Vitro: In Aβ-induced PC12 cells and primary cultured neurons, Rk1 attenuated apoptosis, restored mitochondrial membrane potential, and reduced intracellular reactive oxygen species (ROS) levels.[11]

-

In Vivo: In animal models of Alzheimer's disease, Rk1 significantly improved cognitive deficits as measured by the Morris water maze and novel object recognition tests.[11]

Signaling Pathway in Neuroprotection

Caption: Neuroprotective mechanism of this compound via the AMPK/Nrf2 signaling pathway.

Other Reported Bioactivities

Systematic reviews have highlighted a range of other potential therapeutic effects of this compound, including:

-

Anti-platelet aggregation[1]

-

Reduction of lipid accumulation[1]

-

Prevention of osteoporosis[1]

-

Anti-insulin resistance[2]

-

Nephroprotective effects[2]

-

Antimicrobial activity[2]

Conclusion

The initial body of research on this compound strongly indicates its potential as a multi-target therapeutic agent. Its significant anti-cancer, anti-inflammatory, and neuroprotective activities, supported by in vitro and in vivo data, warrant further investigation. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to build upon in exploring the full therapeutic potential of this promising ginsenoside. Further studies, particularly well-designed in vivo efficacy and safety assessments, are crucial next steps in translating these preclinical findings into clinical applications.

References

- 1. peerj.com [peerj.com]

- 2. This compound bioactivity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound bioactivity: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound induces apoptosis and downregulates the expression of PD-L1 by targeting the NF-κB pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Induces Ferroptosis in Hepatocellular Carcinoma Cells through an FSP1-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound inhibits cell proliferation and promotes apoptosis in lung squamous cell carcinoma by calcium signaling pathway - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05037J [pubs.rsc.org]

- 9. This compound inhibits HeLa cell proliferation through an endoplasmic reticulum signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits cell proliferation and promotes apoptosis in lung squamous cell carcinoma by calcium signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound improves cognitive impairments and pathological changes in Alzheimer's disease via stimulation of the AMPK/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound ameliorates paracetamol-induced hepatotoxicity in mice through inhibition of inflammation, oxidative stress, nitrative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-tumor activity of the this compound in human hepatocellular carcinoma cells through inhibition of telomerase activity and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-tumor Activity of the this compound in Human Hepatocellular Carcinoma Cells through Inhibition of Telomerase Activity and Induction of Apoptosis [jstage.jst.go.jp]

- 15. This compound suppresses pro-inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells by inhibiting the Jak2/Stat3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory effects of ginsenosides Rg5 , Rz1 , and Rk1 : inhibition of TNF-α-induced NF-κB, COX-2, and iNOS transcriptional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside Rk1: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rk1, a rare protopanaxadiol-type saponin, has emerged as a compound of significant interest in the scientific community. Unlike many other ginsenosides, Rk1 is not naturally present in raw Panax ginseng but is formed during high-heat processing of the root. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound. It details its isolation and quantification, summarizes its potent pharmacological activities with a focus on its anti-cancer and anti-inflammatory effects, and elucidates the underlying molecular mechanisms through key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound is a unique ginsenoside that is not found in fresh or air-dried ginseng.[1] Its discovery is intrinsically linked to the traditional practice of processing Panax ginseng C.A. Meyer at high temperatures. This processing, which creates products like red ginseng and the more intensely heat-treated Sun Ginseng and black ginseng, leads to the transformation of naturally occurring ginsenosides into rarer, often more bioactive, compounds.[1][2][3]

The formation of this compound is a result of the deglycosylation and dehydration of more abundant protopanaxadiol ginsenosides, such as ginsenoside Rg3, during the steaming and drying processes.[4] Sun Ginseng, which is steamed at a higher temperature (120°C) than conventional red ginseng, and black ginseng, which undergoes multiple steaming and drying cycles, are particularly rich sources of this compound.[2][5]

Table 1: Quantitative Content of this compound in Processed Ginseng

| Processed Ginseng Type | Plant Part | Rk1 Content (mg/g) | Reference |

| Red Ginseng | Root | 1.26 (combined with Rg5) | [6] |

| Black Ginseng | Main Root | Significantly higher than forest ginseng | [7] |

| Sun Ginseng | Not Specified | Higher concentration than red ginseng | [2] |

Chemical Structure

This compound belongs to the protopanaxadiol (PPD) group of ginsenosides.[1] Its chemical structure consists of a dammarane-type tetracyclic triterpenoid saponin core with sugar moieties attached at the C-3 and C-20 positions. The specific arrangement of these sugar groups and the stereochemistry of the aglycone are crucial for its biological activity.

Experimental Protocols

Isolation and Purification of this compound

A common method for isolating this compound from processed ginseng involves solvent extraction followed by column chromatography.

Protocol:

-

Extraction: The dried, powdered processed ginseng (e.g., red ginseng, Sun Ginseng) is extracted with a polar solvent, typically methanol or ethanol, under reflux. The solvent is then evaporated to yield a crude extract.[2]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Ginsenosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography. Common stationary phases include silica gel and reversed-phase C18 silica gel. Elution is performed with a gradient of solvents, for example, a mixture of chloroform, methanol, and water, to separate the individual ginsenosides.[2]

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC to obtain the pure compound.

Quantification of this compound

Quantitative analysis of this compound in processed ginseng is typically performed using high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Protocol:

-

Standard Preparation: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of standard solutions are then prepared by serial dilution to create a calibration curve.

-

Sample Preparation: A precisely weighed amount of the processed ginseng powder is extracted with a known volume of solvent (e.g., 70% methanol) using methods like sonication or reflux extraction. The extract is then filtered before injection into the HPLC system.

-

HPLC-DAD/MS Analysis: The prepared sample and standard solutions are injected into the HPLC system.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid) and acetonitrile or methanol is typically employed.

-

Detection: The eluting compounds are monitored at a specific wavelength (e.g., 203 nm for DAD) or by their mass-to-charge ratio (for MS).

-

-

Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine its concentration in the original sample.

Pharmacological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. It can inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth.

Table 2: In Vitro Anti-Cancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 70 | [8] |

| SK-N-BE(2) | Neuroblastoma | 12 | [9] |

| SH-SY5Y | Neuroblastoma | 15 | [9] |

| SK-N-SH | Neuroblastoma | 30 | [9] |

| SK-MES-1 | Lung Squamous Carcinoma | 82.235 | [10] |

| H226 | Lung Squamous Carcinoma | >150 | [10] |

| HeLa | Cervical Cancer | ~30 (significant inhibition) | [11] |

| MKN-45 | Gastric Cancer | ~20 (significant viability decrease) | [12] |

| MKN-28 | Gastric Cancer | ~20 (significant viability decrease) | [12] |

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway, leading to the suppression of cancer cell growth.[13][14]

References

- 1. This compound suppresses pro-inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells by inhibiting the Jak2/Stat3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saponins of ginseng products: a review of their transformation in processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of Ginsenoside Rb1, Rg3, Rk1, Rg5, F2, and Compound K from Red Ginseng Extract in Healthy Korean Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrated Analysis of Ginsenoside Content and Biomarker Changes in Processed Ginseng: Implications for Anti-Cancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound bioactivity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Induces Apoptosis in Neuroblastoma Cells Through Loss of Mitochondrial Membrane Potential and Activation of Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits cell proliferation and promotes apoptosis in lung squamous cell carcinoma by calcium signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits HeLa cell proliferation through an endoplasmic reticulum signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Enhances Chemosensitivity of Gastric Cancer Through Activating the AMPK/mTOR Pathway | Semantic Scholar [semanticscholar.org]

- 13. This compound attenuates radiation-induced intestinal injury through the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pharmacological Profile of Ginsenoside Rk1: A Technical Guide for Researchers

Introduction: Ginsenoside Rk1, a rare protopanaxadiol-type saponin primarily found in heat-processed ginseng, has emerged as a compound of significant interest in the fields of pharmacology and drug development.[1] Its diverse biological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective effects, underscore its therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| SK-MES-1 | Lung Squamous Cell Carcinoma | 82.24 | 48 | MTT | [2] |

| H226 | Lung Squamous Cell Carcinoma | Not explicitly stated, but significant cell death at 50-150 µM | 48 | MTT | [2] |

| A549 | Lung Cancer | 70 | 24 | MTT | [3] |

| SK-MEL-2 | Melanoma | Dose-dependent inhibition (10-100 µM) | 24, 48 | Not specified | [3] |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but significant inhibition at 100 µM | 48 | WST-1 | [3] |

| SNU449 | Hepatocellular Carcinoma | 100 | 48 | WST-1 | [3] |

| MHCC-97H | Hepatocellular Carcinoma | Not explicitly stated, but significant apoptosis at 12.5 µg/mL | 4 | Flow Cytometry | [4] |

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The anti-proliferative effects of this compound are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Methodology:

-

Cell Seeding: Cancer cells (e.g., SK-MES-1, H226) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and cultured for 24 hours.[2]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 50, 100, 150, 200 µM) for 24 or 48 hours.[2]

-

MTT Addition: The supernatant is discarded, and a mixture of 50 µL of MTT (5 mg/mL in PBS) and 100 µL of medium is added to each well and incubated for 2 to 4 hours.[2]

-

Formazan Solubilization: 150 µL of DMSO is added to each well to dissolve the formazan crystals, followed by shaking for 10 minutes.[2]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 590 nm using a microplate reader.[5]

Workflow for MTT Assay

References

- 1. This compound Prevents UVB Irradiation-Mediated Oxidative Stress, Inflammatory Response, and Collagen Degradation via the PI3K/AKT/NF-κB Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits cell proliferation and promotes apoptosis in lung squamous cell carcinoma by calcium signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound bioactivity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anti-Tumor Effect and Underlying Apoptotic Mechanism of this compound and Rg5 in Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

Ginsenoside Rk1: A Potent Inducer of Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

November 10, 2025

Introduction

Ginsenoside Rk1, a rare saponin primarily found in heat-processed ginseng, has emerged as a promising natural compound in oncology research. Accumulating evidence highlights its potent anti-cancer activities, with a particular emphasis on its ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the role of this compound in apoptosis, detailing the underlying molecular mechanisms, experimental protocols for its investigation, and quantitative data from key studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Core Mechanisms of Rk1-Induced Apoptosis

This compound orchestrates apoptosis through a multi-faceted approach, engaging several key signaling pathways within cancer cells. Its pro-apoptotic effects are not limited to a single mechanism but rather a coordinated induction of the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress-mediated pathways. Furthermore, Rk1 has been shown to modulate critical cell survival pathways, such as the PI3K/Akt and NF-κB signaling cascades, to favor apoptosis.

The Intrinsic (Mitochondrial) Pathway

The mitochondrial pathway is a central route for apoptosis induction by Rk1. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors.

-

Modulation of Bcl-2 Family Proteins: Rk1 treatment has been consistently shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic members like Bax and Bak, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL[1][2]. This shift in the Bax/Bcl-2 ratio is a critical event that promotes mitochondrial outer membrane permeabilization (MOMP).

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the mitochondrial membrane, resulting in a loss of the mitochondrial membrane potential[1][3].

-

Release of Cytochrome c and Smac/DIABLO: The disruption of the mitochondrial membrane allows for the release of cytochrome c and Smac/DIABLO from the intermembrane space into the cytosol[4][5].

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases like caspase-3[2][4].

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. Rk1 has been shown to engage this pathway to induce apoptosis.

-

Activation of Caspase-8: A key event in the extrinsic pathway is the activation of caspase-8[1][2][6][7]. While the direct interaction of Rk1 with death receptors is still under investigation, the observed activation of caspase-8 suggests an involvement of this pathway.

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can cleave Bid to its truncated form, tBid. tBid then translocates to the mitochondria and promotes the activation of the intrinsic pathway, highlighting the crosstalk between the two apoptotic routes[1].

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

The ER is a critical organelle for protein folding and calcium homeostasis. Disruption of these functions leads to ER stress, which can trigger apoptosis. Rk1 has been demonstrated to induce ER stress in cancer cells.

-

Induction of ER Stress Markers: Treatment with Rk1 leads to the upregulation of ER stress markers such as GRP78, ATF-6, and IRE1α[8][9][10].

-

Calcium Homeostasis Disruption: Rk1 induces the release of Ca2+ from the ER into the cytosol, leading to intracellular calcium overload[8][9][11].

-

Activation of Calpain and Caspase-12: The elevated cytosolic Ca2+ levels activate calpain, a calcium-dependent protease, which in turn can activate caspase-12, an initiator caspase associated with ER stress-induced apoptosis[8][9][10][11]. The calpain-caspase-7-PARP pathway is also activated.[8][9][11]

Modulation of Survival Signaling Pathways

In addition to directly activating apoptotic pathways, this compound also inhibits pro-survival signaling pathways that are often dysregulated in cancer.

-

Inhibition of the PI3K/Akt Pathway: Rk1 has been shown to inhibit the phosphorylation of PI3K and Akt, key components of a major survival pathway that promotes cell growth and inhibits apoptosis[5][12][13][14].

-

Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is another critical pro-survival pathway that is often constitutively active in cancer cells. Rk1 has been found to block the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis[2][6].

Quantitative Data on Rk1-Induced Apoptosis

The pro-apoptotic effects of this compound have been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative data, including IC50 values for cell viability and the percentage of apoptotic cells upon Rk1 treatment.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |

| SK-N-BE(2) | Neuroblastoma | Not explicitly stated, but significant apoptosis at 10-30 µM | 24 | [1] |

| A549 | Lung Adenocarcinoma | ~70 | 24 | [15] |

| PC9 | Lung Adenocarcinoma | Not explicitly stated, but apoptosis observed | Not specified | [2] |

| SK-MES-1 | Lung Squamous Cell Carcinoma | 82.24 | 48 | [9] |

| H226 | Lung Squamous Cell Carcinoma | Not explicitly stated, but significant cell death at 50-150 µM | 48 | [9] |

| MHCC-97H | Hepatocellular Carcinoma | ~20 | Not specified | [16] |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but apoptosis observed | Not specified | [6][7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but apoptosis observed | Not specified | [5] |

| HeLa | Cervical Cancer | Not explicitly stated, but inhibition at 10-30 µM | 24 | [1] |

| SK-OV-3 | Ovarian Cancer | Not explicitly stated, but significant apoptosis at 2-8 µM | Not specified | [3] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Cell Line | Rk1 Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (%) | Reference |

| SK-N-BE(2) | 10 | 24 | 17.35 | [1] |

| 20 | 24 | 26.13 | [1] | |

| 30 | 24 | 43.7 | [1] | |

| SK-MES-1 | 150 | 24 | 41.54 (early apoptosis) | [12] |

| H226 | 150 | 24 | 48.87 (early apoptosis) | [12] |

| HeLa | 30 | Not specified | 12.39 | [1] |

| SK-OV-3 | 4 | Not specified | 33.65 | [3] |

| 8 | Not specified | 51.28 | [3] | |

| MHCC-97H | 12.5 µg/mL | 4 | 7.5 (early) + 61.79 (late) | [4] |

Table 2: Percentage of Apoptotic Cells Induced by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., SK-MES-1, H226) into 96-well plates at a density of 1 x 10^4 cells per well and culture for 24 hours.[12]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 150, 200 µM) for 24 or 48 hours.[12]

-

MTT Addition: Remove the treatment medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well, followed by incubation for 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Discard the MTT solution and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.[17]

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Plate cells (e.g., SK-MES-1, H226) in 6-well plates at a density of 2 x 10^5 cells/mL and treat with different concentrations of Rk1 (e.g., 0, 50, 100, 150 µM) for 24 hours.[12]

-

Cell Harvesting and Staining: Collect the cells, wash with cold PBS, and resuspend them in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[12]

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[7][12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Nuclear Morphology Assessment by Hoechst 33342 Staining

This fluorescent staining method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Cell Treatment: Culture cells on coverslips or in culture plates and treat with this compound.

-

Staining: Remove the culture medium and incubate the cells with Hoechst 33342 staining solution (e.g., 1 µg/mL) for 10-15 minutes at 37°C, protected from light.[14]

-

Washing: Wash the cells with PBS.

-

Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

-

Protein Extraction: Treat cells with Rk1, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the complex mechanisms and processes described, the following diagrams have been generated using the DOT language.

Figure 1: Overview of the main apoptotic signaling pathways induced by this compound.

Figure 2: Modulation of pro-survival signaling pathways by this compound to promote apoptosis.

Figure 3: Experimental workflow for the MTT cell viability assay.

Conclusion

This compound is a potent natural compound that induces apoptosis in a wide range of cancer cells through the coordinated activation of multiple signaling pathways, including the intrinsic, extrinsic, and ER stress-mediated pathways. Furthermore, its ability to inhibit key pro-survival signaling cascades enhances its anti-cancer efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of Rk1 and evaluating its efficacy and safety in preclinical and clinical settings. The multifaceted mechanism of action of this compound makes it a highly promising candidate for the development of novel anti-cancer therapies.

References

- 1. This compound inhibits HeLa cell proliferation through an endoplasmic reticulum signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scialert.net [scialert.net]

- 4. The Anti-Tumor Effect and Underlying Apoptotic Mechanism of this compound and Rg5 in Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits cell proliferation and promotes apoptosis in lung squamous cell carcinoma by calcium signaling pathway - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05037J [pubs.rsc.org]

- 6. This compound induces apoptosis and downregulates the expression of PD-L1 by targeting the NF-κB pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound Induces Apoptosis in Neuroblastoma Cells Through Loss of Mitochondrial Membrane Potential and Activation of Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Enhances Chemosensitivity of Gastric Cancer Through Activating the AMPK/mTOR Pathway | Semantic Scholar [semanticscholar.org]

- 10. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. This compound bioactivity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits cell proliferation and promotes apoptosis in lung squamous cell carcinoma by calcium signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vet.cornell.edu [vet.cornell.edu]

- 14. med.upenn.edu [med.upenn.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. MTT assay protocol | Abcam [abcam.com]

Ginsenoside Rk1: A Deep Dive into Its Interactions with Cellular Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rk1, a rare saponin primarily found in heat-processed ginseng, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Its diverse biological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective effects, are attributed to its complex interactions with a variety of cellular targets and signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a focus on its molecular interactions, the signaling cascades it modulates, and the experimental methodologies used to elucidate these functions.

Core Cellular Targets and Mechanisms of Action

This compound exerts its pleiotropic effects by modulating multiple cellular processes, primarily through the induction of apoptosis, inhibition of inflammation, and regulation of cellular stress responses. A systematic review of the literature highlights its significant anti-tumor effects against a range of cancers including liver, melanoma, lung, cervical, colon, pancreatic, gastric, and breast cancers.[1]

Anti-Cancer Activity

The anti-neoplastic properties of this compound are a central focus of research. It has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger programmed cell death through various interconnected pathways.

1. Induction of Apoptosis:

This compound is a potent inducer of apoptosis in numerous cancer cell lines. This process is often mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-